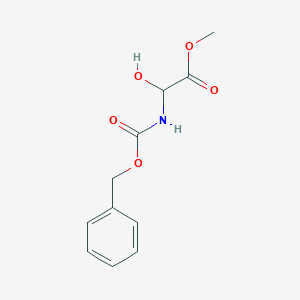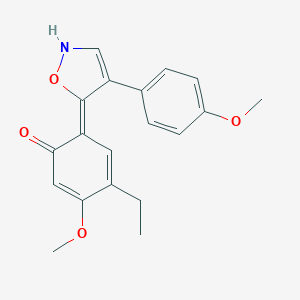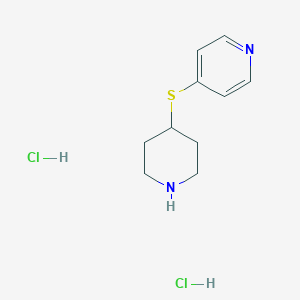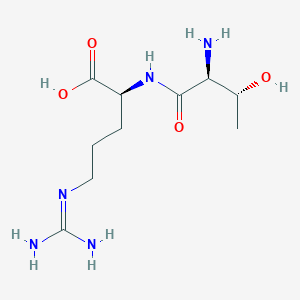
N-(3,5-dichlorophenyl)acetamide
Vue d'ensemble
Description
“N-(3,5-dichlorophenyl)acetamide” is a chemical compound with the molecular formula C8H7Cl2NO . It is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of “N-(3,5-dichlorophenyl)acetamide” consists of an acetamide group (CH3CONH2) attached to a phenyl ring substituted with two chlorine atoms at the 3 and 5 positions .Physical And Chemical Properties Analysis
“N-(3,5-dichlorophenyl)acetamide” is a white to yellow solid . It has a molecular weight of 204.06 g/mol. The specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
N-(3,5-dichlorophenyl)acetamide and its derivatives have been explored in the synthesis of new chemical compounds. For instance, novel thiazolidinone and acetidinone derivatives were synthesized using N-(3,5-dichlorophenyl)acetamide, which were then screened for antimicrobial activity against various microorganisms. These derivatives demonstrated notable antimicrobial properties, highlighting the potential of N-(3,5-dichlorophenyl)acetamide in the development of new antimicrobial agents (Mistry, Desai, & Intwala, 2009).
Quantum Chemical Calculations and Molecular Properties
In-depth studies using quantum chemical calculations have been conducted to understand the conformation, vibrational spectroscopic, electronic, and thermodynamic properties of N-(3,5-dichlorophenyl)acetamide derivatives. These studies provide insights into the molecular structure and reactivity of these compounds, which is crucial for their potential applications in various scientific fields (Choudhary, Agarwal, Gupta, & Tandon, 2014).
Crystal Structure Analysis
Crystal structure analysis of N-(3,5-dichlorophenyl)acetamide has revealed that its molecular skeleton is essentially planar, with molecules in the crystal structure being stabilized by intermolecular hydrogen bonds. This type of analysis is important for understanding the physical properties of the compound and its potential applications in material science and pharmacology (Gowda, Foro, & Fuess, 2008).
NMR Spectral Studies
NMR spectral studies have been conducted on N-(3,5-dichlorophenyl)acetamide and its derivatives. These studies provide valuable information about the electronic environment in the molecule and are essential for identifying and characterizing chemical compounds in research and development (Gowda & Gowda, 2007).
Impact of Substitution on Solid State Geometry
Research has been conducted to understand how meta-substitution affects the solid-state geometry of N-(3,5-dichlorophenyl)acetamide derivatives. Such studies are crucial for designing compounds with desired physical and chemical properties for specific applications (Gowda, Kožíšek, Svoboda, & Fuess, 2007).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c1-5(12)11-8-3-6(9)2-7(10)4-8/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWFSDFXPISTBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185479 | |
| Record name | Acetamide, N-(3,5-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)acetamide | |
CAS RN |
31592-84-4 | |
| Record name | Acetamide, N-(3,5-dichlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031592844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC83301 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83301 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(3,5-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure of N-(3,5-dichlorophenyl)acetamide and how does it compare to similar compounds?
A1: N-(3,5-dichlorophenyl)acetamide (C8H7Cl2NO) exhibits a planar molecular skeleton. [] This structural feature is shared with related amides like N-(3,5-Dimethylphenyl)acetamide (35DMPA) and 2-Chloro-N-(3,5-dichlorophenyl)acetamide. [, ] Despite the structural similarities, these compounds crystallize in different crystal systems. While N-(3,5-dichlorophenyl)acetamide has one molecule in its asymmetric unit, 35DMPA has two. []
Q2: How do intermolecular interactions influence the crystal structure of N-(3,5-dichlorophenyl)acetamide and its analogs?
A2: N-(3,5-dichlorophenyl)acetamide molecules are linked together in the crystal structure through N—H⋯O hydrogen bonds, forming zigzag chains along the a axis. [] Similarly, 35DMPA molecules are organized into chains via N—H⋯O hydrogen bonds. [] In the case of 2-Chloro-N-(3,5-dichlorophenyl)acetamide, both N—H⋯O and N—H⋯Cl intermolecular hydrogen bonds contribute to the stabilization of the crystal structure. These bonds run along the a axis. []
Q3: Has N-(3,5-dichlorophenyl)acetamide been investigated as a potential therapeutic agent for any diseases?
A3: While the provided research focuses on the structural characteristics of N-(3,5-dichlorophenyl)acetamide and its analogs, a derivative of this compound, N-(7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-N-(3,5-dichlorophenyl)acetamide (2), has been explored as a potential SARS-CoV-2 entry inhibitor. [] This derivative, along with other 2-anilinoquinazolin-4(3H)-one derivatives, demonstrated antiviral activity in a human ACE2 transgenic mouse model. []
Q4: What are the future research directions for N-(3,5-dichlorophenyl)acetamide and related compounds?
A4: Further research on N-(3,5-dichlorophenyl)acetamide could explore its potential applications beyond structural studies. Investigating its physicochemical properties, potential biological activities, and the structure-activity relationship of its derivatives could be promising areas for future exploration. For compounds like N-(7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-N-(3,5-dichlorophenyl)acetamide (2), further preclinical studies are needed to assess their safety and efficacy as potential antiviral agents. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide](/img/structure/B182319.png)
![1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one](/img/structure/B182320.png)




![7-Nitrobenzo[D]oxazole-2-thiol](/img/structure/B182333.png)



![1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]-](/img/structure/B182353.png)


